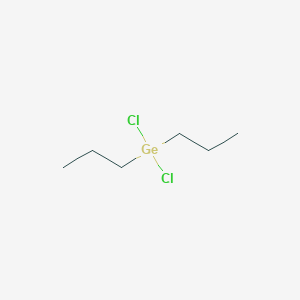
Dichloro(dipropyl)germane
Description
Dichloro(dipropyl)germane (C₆H₁₄Cl₂Ge) is an organogermanium compound featuring two propyl groups and two chlorine atoms bonded to a central germanium atom. Diethyldichlorogermane, for instance, is a liquid used as a chemical intermediate, with a molecular formula of C₄H₁₀Cl₂Ge and CAS No. 13314-52-8 . It reacts with water or moisture to release hydrogen chloride (HCl), necessitating careful handling .
Properties
CAS No. |
19088-86-9 |
|---|---|
Molecular Formula |
C6H14Cl2Ge |
Molecular Weight |
229.7 g/mol |
IUPAC Name |
dichloro(dipropyl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 |
InChI Key |
CBWHQNKWTRONJJ-UHFFFAOYSA-N |
SMILES |
CCC[Ge](CCC)(Cl)Cl |
Canonical SMILES |
CCC[Ge](CCC)(Cl)Cl |
Synonyms |
Dichlorodipropylgermane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Diethyldichlorogermane (C₄H₁₀Cl₂Ge)
- Structure : Two ethyl groups (C₂H₅) and two chlorine atoms bonded to germanium.
- Physical Properties : Liquid at room temperature, molecular weight = 214.56 g/mol .
- Reactivity : Hydrolyzes to produce HCl, similar to other chlorogermanes .
- Uses: Primarily as a chemical intermediate in organometallic synthesis .
Dichlorodimethylgermane (C₂H₆Cl₂Ge)
- Structure : Two methyl groups (CH₃) and two chlorine atoms.
- Physical Properties : Lower molecular weight (179.58 g/mol) compared to dipropyl/ethyl derivatives, likely a volatile liquid.
- Reactivity : Faster hydrolysis due to smaller alkyl groups, increasing electrophilicity at the Ge center.
Dichloro(diphenyl)germane (C₁₂H₁₀Cl₂Ge)
- Structure : Two phenyl groups (C₆H₅) attached to germanium.
- Physical Properties : Higher molecular weight (307.80 g/mol), likely a solid due to aromatic stacking.
- Reactivity : Reduced hydrolysis rate compared to alkyl derivatives due to steric hindrance from phenyl groups.
Key Comparative Data
Influence of Alkyl Chain Length
- Boiling Point/Solubility : Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight and hydrophobicity, raising boiling points and reducing water solubility. For example, dipropyl ether (C₆H₁₄O) has a higher boiling point than diethyl ether (C₄H₁₀O) due to increased van der Waals interactions .
- Reactivity : Shorter alkyl chains (e.g., methyl) enhance electrophilicity at germanium, accelerating hydrolysis. This compound likely hydrolyzes slower than dichlorodimethylgermane but faster than bulkier aryl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


